(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c22-17-5-3-15(4-6-17)16-12-20(23-13-16)21(25)24-9-7-19(8-10-24)29(26,27)14-18-2-1-11-28-18/h1-6,11-13,19,23H,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLBHXXTIPRGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Introduction of the Fluorophenyl Group: This can be achieved via a Friedel-Crafts acylation reaction.
Attachment of the Furan-2-ylmethylsulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or furan rings.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives similar to this compound show significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds with similar structures have demonstrated IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL in vitro against these cell lines .
- Antimicrobial Activity : The presence of furan and pyrrole rings has been linked to enhanced antibacterial and antifungal properties. Studies show that compounds with these features can exhibit minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone:
- Cytotoxicity in Cancer Research : A study involving a series of pyrrole-based compounds showed that one derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin, suggesting potential for development as an anticancer agent.
- Antimicrobial Screening : Compounds similar to this one were tested against various bacterial strains, showing promising results in both gram-positive and gram-negative bacteria, with MIC values indicating strong antibacterial activity .
Mechanism of Action
The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The target compound shares structural motifs with several derivatives, enabling comparisons of physicochemical properties and hypothesized activities. Below is a comparative analysis (Table 1):
Table 1: Comparison of the Target Compound with Structural Analogues
Key Observations from Structural Comparisons
Halogen Substitution (F vs. Cl)
- The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to chlorophenyl analogues (e.g., compounds in ), as C-F bonds are less prone to enzymatic cleavage than C-Cl bonds .
Piperidine Substituents
- The furan-sulfonyl-piperidine group in the target compound distinguishes it from analogues with pyrimidinyl-piperidine () or unsubstituted piperidine (). Sulfonyl groups typically increase hydrophilicity, improving aqueous solubility compared to non-sulfonated derivatives .
- Pyrimidinyl substituents (e.g., in Compound 11, ) may confer hydrogen-bonding capabilities, relevant to kinase or enzyme inhibition .
Pyrrole vs. Tetrahydrofuran Moieties
- The pyrrole ring in the target compound and provides aromaticity and planar geometry, favoring π-π stacking interactions in protein binding. In contrast, tetrahydrofuran () introduces a non-aromatic, oxygen-containing ring, which may reduce rigidity but enhance solubility .
Limitations and Uncertainties
While the chemical similarity hypothesis posits that structural parallels predict similar properties (), minor substituent changes can drastically alter activity. For example:
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone , identified by its CAS number 1219907-17-1, has garnered interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its pharmacodynamics, mechanisms of action, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structure features a pyrrole ring, a fluorophenyl group, and a piperidine moiety linked through a sulfonyl group. This unique arrangement is hypothesized to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O3 |
| Molecular Weight | 367.4 g/mol |
| CAS Number | 1219907-17-1 |
Research indicates that this compound may exhibit various biological activities, particularly in the realms of antitumor and antimicrobial properties. The mechanisms are primarily attributed to the interaction of the functional groups with specific biological targets.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit key signaling pathways involved in tumor growth, potentially through the modulation of kinase activity associated with cancer cell proliferation .
- Antimicrobial Effects : The presence of the furan and sulfonyl groups may enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects against various cancer cell lines. For instance, it has shown promising results against Agaricus bisporus tyrosinase, indicating potential applications in skin-related therapies .
Comparative Studies
When compared to similar compounds such as those featuring different substituents on the piperidine or pyrrole rings, this compound displays enhanced selectivity and potency. For example:
| Compound Comparison | Activity Level | Notes |
|---|---|---|
| Compound A | Moderate | Less selective towards target enzymes |
| Compound B | High | Similar structure but lower efficacy |
| This Compound | Very High | Strong inhibition with minimal cytotoxicity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Research : A study published in PubMed Central highlighted that derivatives of similar structures exhibited significant anticancer properties through competitive inhibition mechanisms against tyrosinase enzymes .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various pathogens, revealing that the compound's unique structure contributed to its broad-spectrum activity .
- Pharmacokinetic Properties : Research into the pharmacokinetics of related compounds indicates that modifications in substituent groups can significantly alter bioavailability and half-life, suggesting that this compound may require further optimization for therapeutic use .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and interactions?
The compound contains three critical moieties:
- A 4-fluorophenyl-substituted pyrrole ring , which enhances electron-withdrawing properties and aromatic stability.
- A piperidine ring functionalized with a sulfonyl group, contributing to conformational rigidity and hydrogen-bonding capabilities.
- A furan-2-ylmethyl sulfonyl group , which modulates lipophilicity and potential interactions with biological targets. These features influence reactivity in nucleophilic substitutions (e.g., sulfonyl group) and electrophilic aromatic substitutions (e.g., fluorophenyl ring) .
Q. What synthetic methodologies are commonly employed for this compound, and how are reaction conditions optimized?
Synthesis typically involves:
- Multi-step coupling : For example, coupling a pre-functionalized pyrrole intermediate with a sulfonyl-piperidine derivative via ketone formation.
- Key reagents : Chlorinated aromatic precursors, sulfonyl chlorides, and catalysts like Pd for cross-coupling reactions.
- Optimization parameters : Solvent polarity (e.g., DMF for solubility), temperature (60–80°C for amidation), and reaction time (12–24 hr for completeness). Purity is validated via HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?
- NMR : H and C NMR confirm regiochemistry (e.g., fluorophenyl substitution at pyrrole-C4) and sulfonyl group integration.
- IR : Peaks at 1150–1250 cm confirm sulfonyl (S=O) stretching.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, while LC-MS validates molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
Contradictions may arise from:
- Assay conditions (e.g., pH, solvent DMSO concentration affecting compound solubility).
- Target specificity : Off-target interactions in cell-based vs. enzyme inhibition assays.
- Methodological checks : Include positive controls (e.g., known inhibitors) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding .
Q. What strategies enable regioselective functionalization of the pyrrole ring without disturbing the sulfonyl-piperidine moiety?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during pyrrole bromination.
- Directed metalation : Employ Pd-catalyzed C–H activation at pyrrole-C3 using directing groups (e.g., pyridine auxiliaries).
- Low-temperature lithiation : Achieve selective substitution at pyrrole-C5 using LDA (−78°C) .
Q. How should metabolic stability studies be designed to evaluate this compound’s pharmacokinetic potential?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Phase I metabolism : Identify oxidation sites (e.g., furan ring) using isotopic labeling or HR-MS.
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What computational approaches predict target binding modes and guide SAR studies?
- Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on sulfonyl group hydrogen bonds.
- MD simulations : Assess binding stability (100 ns trajectories) and identify key residues (e.g., piperidine interactions with hydrophobic pockets).
- QSAR models : Corporate Hammett constants (σ) of substituents to predict activity trends .
Q. How can structure-activity relationship (SAR) studies address opposing effects of substituents on potency and solubility?
- Systematic substitution : Replace fluorophenyl with chloro-/methoxy groups to balance lipophilicity (logP) and solubility (CLogS).
- Biparametric optimization : Apply Pareto analysis to prioritize substituents improving both potency (IC) and aqueous solubility.
- Proteolytic stability : Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
